5-(Butane-1-sulfonyl)-pentylamine
Overview
Description
5-(Butane-1-sulfonyl)-pentylamine is an organic compound characterized by the presence of a sulfonyl group attached to a butane chain and an amine group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butane-1-sulfonyl)-pentylamine typically involves the reaction of butane-1-sulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, minimizing the formation of by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Butane-1-sulfonyl)-pentylamine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to form sulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
5-(Butane-1-sulfonyl)-pentylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butane-1-sulfonyl)-pentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. The amine group can interact with various receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Butane-1-sulfonyl)-hexylamine: Similar structure but with a hexyl chain instead of a pentyl chain.
5-(Butane-1-sulfonyl)-butylamine: Similar structure but with a butyl chain instead of a pentyl chain.
5-(Butane-1-sulfonyl)-propylamine: Similar structure but with a propyl chain instead of a pentyl chain.
Uniqueness
5-(Butane-1-sulfonyl)-pentylamine is unique due to its specific chain length and the presence of both a sulfonyl group and an amine group. This combination of functional groups and chain length imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-butylsulfonylpentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKXFXBWHABRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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